Cyclotetrasilane, octaethyl-
CAS No.: 75375-74-5
Cat. No.: VC14251535
Molecular Formula: C16H40Si4
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75375-74-5 |
|---|---|
| Molecular Formula | C16H40Si4 |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4-octaethyltetrasiletane |
| Standard InChI | InChI=1S/C16H40Si4/c1-9-17(10-2)18(11-3,12-4)20(15-7,16-8)19(17,13-5)14-6/h9-16H2,1-8H3 |
| Standard InChI Key | WNKCEJQXFZAPEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si]1([Si]([Si]([Si]1(CC)CC)(CC)CC)(CC)CC)CC |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Octamethylcyclotetrasiloxane (D4) is an organosilicon compound with the molecular formula . Its structure consists of a cyclic arrangement of four units, forming an eight-membered ring . The "D4" designation derives from the siloxane notation system, where "D" represents a dimethylsiloxane unit () and "4" indicates the number of repeating units .
Physicochemical Characteristics
Key properties of D4 include:
These properties underpin D4’s volatility, environmental mobility, and affinity for lipid-rich tissues .
Synthesis and Industrial Production
Manufacturing Process
D4 is synthesized via hydrolysis of dimethyldichlorosilane () in aqueous media, yielding a mixture of cyclic and linear polysiloxanes . Under basic conditions (e.g., KOH), thermodynamic control favors cyclization, with D4 constituting the predominant product :
Distillation isolates D4 from higher oligomers (e.g., D5, D6) . Global production exceeded 136,000 metric tons annually in the 1990s, though regulatory restrictions have since reduced output .
Industrial Applications
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Personal Care Products: D4 serves as a carrier solvent in cosmetics, hair conditioners, and moisturizers due to its low viscosity, high spreadability, and evaporative stability .
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Polymer Precursor: D4 undergoes ring-opening polymerization to form polydimethylsiloxane (PDMS), a silicone polymer used in lubricants, adhesives, and medical devices .
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Electronics: High-purity D4 is employed in atomic layer deposition (ALD) for semiconductor manufacturing .
Toxicokinetics and Human Health Impacts
Absorption and Metabolism
D4 exhibits low dermal absorption (<1% in humans) and moderate inhalation uptake (5–12%) . In vivo studies in rats demonstrate rapid distribution to lipid-rich tissues (e.g., adipose, liver) and metabolism via hydrolysis of Si–O bonds, yielding dimethylsilanediol and methylsilanetriol as primary urinary metabolites . Gender-specific differences in elimination kinetics are noted, with males exhibiting faster metabolic clearance .
Chronic Toxicity and Carcinogenicity
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Inhalation Exposure: Chronic exposure (24 months) in rats at 700 ppm induced hepatocellular hypertrophy, endometrial hyperplasia, and nephropathy . A no-observed-adverse-effect level (NOAEL) of 150 ppm was established for respiratory and reproductive effects .
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Carcinogenic Potential: Elevated incidence of uterine adenomas observed at 700 ppm, though mechanistic studies attribute this to prolonged estrogenic stimulation rather than genotoxicity .
Regulatory Assessments
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European Union: Classified as a Substance of Very High Concern (SVHC) under REACH due to persistence, bioaccumulation, and reproductive toxicity . Banned in rinse-off cosmetics since 2018 .
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United States: EPA initiated risk evaluations in 2020 under the Toxic Substances Control Act (TSCA), focusing on occupational exposure and environmental releases .
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Canada: Designated as persistent, bioaccumulative, and inherently toxic (PBiT) under CEPA 1999, triggering usage restrictions .
Environmental Fate and Ecotoxicology
Persistence and Bioaccumulation
D4’s half-life in air exceeds 10 days, with long-range atmospheric transport contributing to global distribution . Sediment adsorption () and bioaccumulation factors (BAF >5,000 in fish) highlight its environmental persistence .
Aquatic Toxicity
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Acute Effects: LC values for Daphnia magna and rainbow trout range from 0.1–1.2 mg/L, indicating moderate toxicity .
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Chronic Effects: NOEC values for algae and invertebrates are <0.01 mg/L, suggesting sensitivity to prolonged exposure .
Mitigation Strategies
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Wastewater Treatment: D4 is effectively removed (>90%) via adsorption to sludge, though volatilization remains a concern .
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Substitute Compounds: Branched alkanes (isoparaffins) and higher cyclic siloxanes (D5, D6) are increasingly adopted in cosmetics .
Analytical Methods and Detection
Chromatographic Techniques
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GC-MS: Preferred for quantifying D4 in environmental matrices (detection limit: 0.01 µg/L) .
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HPLC-UV: Utilized for metabolite profiling in biological samples .
Spectroscopic Characterization
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